4-{[4-(Heptyloxy)phenyl](5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)methyl}-3-methyl-1-phenyl-1H-pyrazol-5-OL
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Overview
Description
4-{4-(Heptyloxy)phenylmethyl}-3-methyl-1-phenyl-1H-pyrazol-5-OL is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This particular compound is notable for its potential biological activities, including antioxidant and anticancer properties .
Preparation Methods
The synthesis of 4-{4-(Heptyloxy)phenylmethyl}-3-methyl-1-phenyl-1H-pyrazol-5-OL typically involves a multi-step process. One common method is the three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . This reaction yields high to excellent amounts of the desired product, which can be isolated by simple filtration . Industrial production methods may involve the use of magnetically separable nanocatalysts to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific conditions and reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{4-(Heptyloxy)phenylmethyl}-3-methyl-1-phenyl-1H-pyrazol-5-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-(Heptyloxy)phenylmethyl}-3-methyl-1-phenyl-1H-pyrazol-5-OL involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In terms of its anticancer properties, the compound has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways .
Comparison with Similar Compounds
Similar compounds to 4-{4-(Heptyloxy)phenylmethyl}-3-methyl-1-phenyl-1H-pyrazol-5-OL include other pyrazole derivatives such as:
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds also exhibit antioxidant and anticancer activities.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is used as an intermediate in the synthesis of antidiabetic agents.
The uniqueness of 4-{4-(Heptyloxy)phenylmethyl}-3-methyl-1-phenyl-1H-pyrazol-5-OL lies in its specific structural features and the combination of biological activities it exhibits.
Properties
Molecular Formula |
C34H38N4O3 |
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Molecular Weight |
550.7 g/mol |
IUPAC Name |
4-[(4-heptoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C34H38N4O3/c1-4-5-6-7-14-23-41-29-21-19-26(20-22-29)32(30-24(2)35-37(33(30)39)27-15-10-8-11-16-27)31-25(3)36-38(34(31)40)28-17-12-9-13-18-28/h8-13,15-22,32,35-36H,4-7,14,23H2,1-3H3 |
InChI Key |
QQVAZMVJRICNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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